molecular formula C25H24N4O2 B1141339 (Z)-3-(((3-((dimethylamino)methyl)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxamide CAS No. 1094614-84-2

(Z)-3-(((3-((dimethylamino)methyl)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxamide

Cat. No. B1141339
M. Wt: 412.48
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "(Z)-3-(((3-((dimethylamino)methyl)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxamide" is a chemical entity with potential biological activities. Its structure suggests it belongs to the class of compounds known for their ability to interact with biological targets through various mechanisms. The specific functions and applications of this compound can be diverse, depending on its chemical properties and how it interacts with biological systems.

Synthesis Analysis

The synthesis of compounds similar to "(Z)-3-(((3-((dimethylamino)methyl)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxamide" often involves complex reactions that provide insights into the flexibility and adaptability of synthetic strategies for targeted chemical entities. For instance, the synthesis of methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate showcases the intricate steps and conditions necessary for forming such compounds (Kranjc et al., 2012). These processes highlight the importance of precise conditions to achieve the desired molecular architecture and functionality.

Molecular Structure Analysis

The molecular structure of compounds like "(Z)-3-(((3-((dimethylamino)methyl)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxamide" is crucial for their biological activity. Studies such as those on biologically active thiophene-3-carboxamide derivatives reveal the importance of molecular conformation and stereochemistry in determining biological outcomes (Vasu et al., 2003). The arrangement of atoms and functional groups within the molecule dictates its interaction with biological targets, emphasizing the role of molecular design in drug discovery and development.

Scientific Research Applications

  • Antibacterial and Antifungal Activities : Compounds structurally similar to the mentioned chemical, including 2-([(1Z)-[4-(dimethylamino)phenyl]methylene]amino)-4,5-dimethyl-N-(2-methylphenyl)thiophene-3-carboxamide, have shown antibacterial and antifungal activities. These compounds do not exhibit significant intermolecular interactions, but an intramolecular N-H.N hydrogen bond forms a pseudo-six-membered ring, contributing to their biological activity (Vasu et al., 2003).

  • Synthesis and Biological Activity of Enaminone Derivatives : Enaminone derivatives, such as (Z)-4-((dimethylamino)methylene)-1-phenylpyrazolidine-3,5-dione, have been used to synthesize various compounds with anti-inflammatory and antimicrobial activities. These derivatives have been effective against inflammation and various microbial strains, showing potential as pharmacological agents (Eman A. Ahmed, 2017).

  • Use in Polymer Solar Cells : A derivative of this compound, specifically [6,6]-phenyl-C₆₁-butyric acid 2-((2-(dimethylamino)ethyl)(methyl)amino)-ethyl ester, has been successfully applied as an acceptor and cathode interfacial material in polymer solar cells. It has demonstrated potential applications in nano-structured organic solar cells, indicating its utility in the field of renewable energy (Menglan Lv et al., 2014).

  • Antimicrobial and Antioxidant Activities : Analog compounds, such as (Z)-N-(1-(2-(2-amino-3-((dimethylamino)methyl)phenyl)-5-phenyl-1,3,4,oxadiazol-3(2H)-yl)ethanone derivatives, have been synthesized and studied for their antimicrobial and antioxidant activities. Some derivatives have shown significant hydrogen peroxide scavenging activity, suggesting potential applications in therapeutic agents (Manav Malhotra et al., 2013).

  • Anticancer Activity : Derivatives such as 3-methylene-2-oxoindoline-5-carboxamide have been synthesized and tested for anti-lung cancer activity. They have shown potent inhibitory activity against human lung adenocarcinoma epithelial cell line, indicating their potential use as anti-cancer agents (Juntao Ai et al., 2017).

properties

IUPAC Name

3-[N-[3-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-2-hydroxy-1H-indole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2/c1-29(2)15-16-7-6-10-19(13-16)27-23(17-8-4-3-5-9-17)22-20-12-11-18(24(26)30)14-21(20)28-25(22)31/h3-14,28,31H,15H2,1-2H3,(H2,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPXKFOFEXJMBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=CC=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(((3-((dimethylamino)methyl)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxamide

CAS RN

1094614-84-2
Record name BIX-02188
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1094614842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BIX-02188
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y3VYY2X83
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1
Citations
X Deng, Q Yang, N Kwiatkowski, T Sim… - ACS Medicinal …, 2011 - ACS Publications
Kinome-wide selectivity profiling of a collection of 2-amino-pyrido[2,3-d]pyrimidines followed by cellular structure−activity relationship-guided optimization resulted in the identification of …
Number of citations: 69 pubs.acs.org

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